molecular formula C5H3BrF3N3O2 B1293139 4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1171932-41-4

4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B1293139
CAS No.: 1171932-41-4
M. Wt: 274 g/mol
InChI Key: SYVNQJOHEPDFFV-UHFFFAOYSA-N
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Description

4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with bromine, nitro, and trifluoroethyl groups

Scientific Research Applications

4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Nitration: The brominated pyrazole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Introduction of the Trifluoroethyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Mechanism of Action

The mechanism of action of 4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-nitro-1H-pyrazole: Lacks the trifluoroethyl group, which may affect its biological activity and physical properties.

    3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole:

Uniqueness

4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the presence of all three substituents (bromine, nitro, and trifluoroethyl groups), which can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3N3O2/c6-3-1-11(2-5(7,8)9)10-4(3)12(13)14/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVNQJOHEPDFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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